molecular formula C13H16O2 B14323873 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one CAS No. 108293-75-0

1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one

Katalognummer: B14323873
CAS-Nummer: 108293-75-0
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: HLXLQLCYELHBNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a prop-2-en-1-yl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one typically involves the reaction of 2-methoxy-5-methyl-3-(prop-2-en-1-yl)benzaldehyde with an appropriate reagent to introduce the ethan-1-one group. Common reagents used in this synthesis include acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and catalysts but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-en-1-yl groups may play a role in binding to receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

  • 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
  • (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate

Comparison: 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

108293-75-0

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

1-(2-methoxy-5-methyl-3-prop-2-enylphenyl)ethanone

InChI

InChI=1S/C13H16O2/c1-5-6-11-7-9(2)8-12(10(3)14)13(11)15-4/h5,7-8H,1,6H2,2-4H3

InChI-Schlüssel

HLXLQLCYELHBNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C(=O)C)OC)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.